molecular formula C23H24ClNO3S2 B4078189 3-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-1-benzothiophene-2-carboxamide

Cat. No. B4078189
M. Wt: 462.0 g/mol
InChI Key: IDOCFWDRQQVJGN-UHFFFAOYSA-N
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Description

The chemical compound belongs to the class of organic compounds known for their complex molecular structure, which incorporates elements like sulfur (S), chlorine (Cl), oxygen (O), nitrogen (N), and a benzothiophene backbone. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals, due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of benzothiophene carboxamides, closely related to the compound of interest, typically involves the reaction of benzothiophene carboxylic acid or its derivatives with amides or amines. For example, G. Naganagowda and colleagues synthesized benzothiophene carbohydrazides by reacting benzothiophene carboxylic acid derivatives with hydrazides in the presence of a catalytic amount of acid in ethanol (Naganagowda et al., 2014).

Molecular Structure Analysis

The structural analysis of benzothiophene derivatives, including X-ray crystallography and NMR spectroscopy, reveals detailed insights into their molecular geometry, bond lengths, angles, and electronic distribution. For instance, A. Abbasi et al. conducted a comprehensive structural study on a benzothiophene carboxamide, highlighting the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in determining the compound's crystalline structure (Abbasi et al., 2011).

properties

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO3S2/c1-15(2)17-9-7-16(8-10-17)13-25(18-11-12-30(27,28)14-18)23(26)22-21(24)19-5-3-4-6-20(19)29-22/h3-10,15,18H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOCFWDRQQVJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-1-benzothiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-1-benzothiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-1-benzothiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-1-benzothiophene-2-carboxamide
Reactant of Route 6
3-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-1-benzothiophene-2-carboxamide

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